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molecular formula C8H17ClO B020424 8-Chloro-1-octanol CAS No. 23144-52-7

8-Chloro-1-octanol

Cat. No. B020424
M. Wt: 164.67 g/mol
InChI Key: YDFAJMDFCCJZSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07183292B2

Procedure details

From 8-Chlorooctan-1-ol: A 2-L flask was charged with benzylmethylamine (270 g, 2.23 mol), sodium carbonate (157 g, 1.48 mol), sodium iodide (11.1 g, 0.074 mol), 8-chlorooctanol (122 g, 0.74 mol) and acetonitrile (1000 mL) and the resulting suspension was stirred at 80° C. for 20–30 h. The reaction mixture was then concentrated to a volume of about 500 mL and water (600 mL) and tert-butyl methyl ether (1000 mL) were added. The MTBE layer was then separated and washed with water (500 mL). The MTBE solution was concentrated by distillation under vacuum to provide an oil and the oil was then further concentrated by distillation under high vacuum to remove excess benzylmethylamine. N-methyl-2-pyrrolidone (300 mL) was then added to the remaining oil and this solution concentrated by distillation under high vacuum to provide an oil. The oil was dissolved in MTBE (1000 mL) and the resulting solution was washed with water (2×500 mL), brine (500 mL), dried with sodium sulfate (100 g), filtered and concentrated by distillation to afford the title compound as an oil (178 g, 96% yield, >95% purity).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
270 g
Type
reactant
Reaction Step One
Quantity
157 g
Type
reactant
Reaction Step One
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
122 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step Two
Yield
96%

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][OH:10].[CH2:11](CN)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.C(=O)([O-])[O-].[Na+].[Na+].[I-].[Na+].[C:28](#[N:30])C>CC(OC)(C)C>[CH2:11]([N:30]([CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][OH:10])[CH3:28])[C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1 |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCCCCCCCO
Name
Quantity
270 g
Type
reactant
Smiles
C(C1=CC=CC=C1)CN
Name
Quantity
157 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
11.1 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
122 g
Type
reactant
Smiles
ClCCCCCCCCO
Name
Quantity
1000 mL
Type
reactant
Smiles
C(C)#N
Step Two
Name
Quantity
1000 mL
Type
solvent
Smiles
CC(C)(C)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the resulting suspension was stirred at 80° C. for 20–30 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated to a volume of about 500 mL and water (600 mL) and tert-butyl methyl ether (1000 mL)
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
The MTBE layer was then separated
WASH
Type
WASH
Details
washed with water (500 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The MTBE solution was concentrated by distillation under vacuum
CUSTOM
Type
CUSTOM
Details
to provide an oil
CONCENTRATION
Type
CONCENTRATION
Details
the oil was then further concentrated by distillation under high vacuum
CUSTOM
Type
CUSTOM
Details
to remove excess benzylmethylamine
ADDITION
Type
ADDITION
Details
N-methyl-2-pyrrolidone (300 mL) was then added to the remaining oil
CONCENTRATION
Type
CONCENTRATION
Details
this solution concentrated by distillation under high vacuum
CUSTOM
Type
CUSTOM
Details
to provide an oil
WASH
Type
WASH
Details
the resulting solution was washed with water (2×500 mL), brine (500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate (100 g)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by distillation

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N(C)CCCCCCCCO
Measurements
Type Value Analysis
AMOUNT: MASS 178 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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